molecular formula C11H12BrF3O3 B8177865 4-Bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene

4-Bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8177865
M. Wt: 329.11 g/mol
InChI Key: PQKHAZYRGTYJHF-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a methoxyethoxy group, and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:

    Etherification: The attachment of the methoxyethoxy and trifluoroethoxy groups can be accomplished through nucleophilic substitution reactions. For example, the reaction of 4-bromo-2-hydroxybenzene with 2-methoxyethanol and 2,2,2-trifluoroethanol in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaH, K2CO3, DMF (dimethylformamide)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways and targets would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2-methoxyethoxy)benzene
  • 4-Bromo-2-(2,2,2-trifluoroethoxy)benzene
  • 1-(2-Methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Uniqueness

4-Bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of bromine, methoxyethoxy, and trifluoroethoxy groups on the benzene ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O3/c1-16-4-5-17-9-3-2-8(12)6-10(9)18-7-11(13,14)15/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKHAZYRGTYJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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